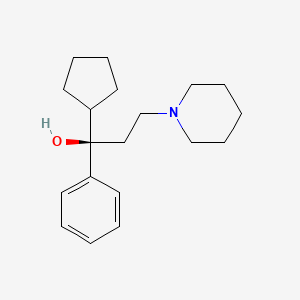
(R)-Cycrimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cycrimine is a chiral compound known for its pharmacological properties. It is primarily used as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and other neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cycrimine typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the asymmetric synthesis, which employs chiral ligands or catalysts to favor the formation of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-Cycrimine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from its (S)-counterpart efficiently. The use of advanced technologies and equipment ensures high throughput and cost-effectiveness in the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Cycrimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ®-Cycrimine can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
®-Cycrimine has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a treatment for Parkinson’s disease and other neurological disorders due to its anticholinergic effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
®-Cycrimine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition reduces the excitatory effects of acetylcholine on neurons, leading to a decrease in symptoms such as tremors and muscle rigidity in Parkinson’s disease. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the cholinergic system.
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Benztropine: Commonly used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Uniqueness of ®-Cycrimine
®-Cycrimine is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and other similar compounds. Its selective binding to certain muscarinic receptor subtypes also contributes to its distinct therapeutic profile.
Propiedades
Número CAS |
184488-58-2 |
|---|---|
Fórmula molecular |
C19H29NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2/t19-/m0/s1 |
Clave InChI |
SWRUZBWLEWHWRI-IBGZPJMESA-N |
SMILES isomérico |
C1CCN(CC1)CC[C@@](C2CCCC2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



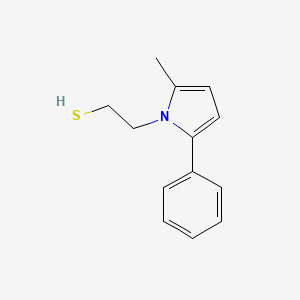
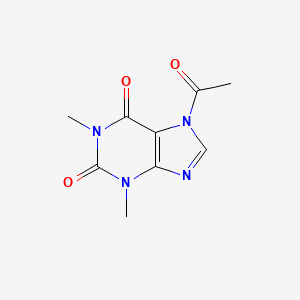
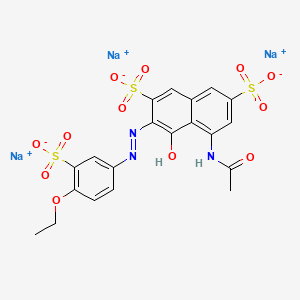
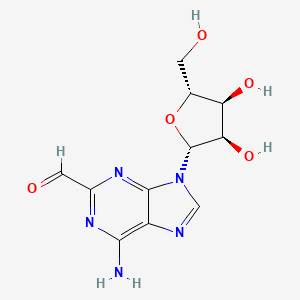
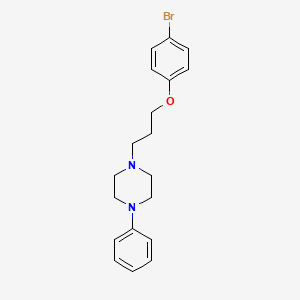
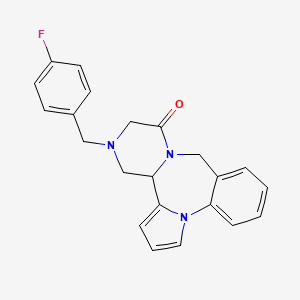

![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
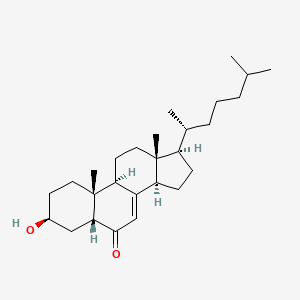

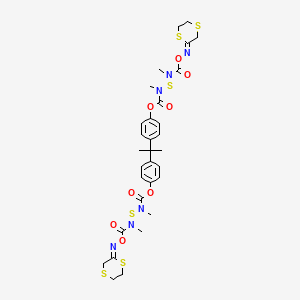
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

